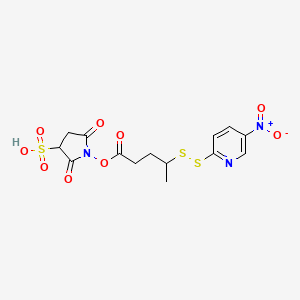
NO2-SPP-sulfo
Descripción general
Descripción
NO2-SPP-sulfo is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It facilitates the attachment of cytotoxic drugs to antibodies, enabling targeted delivery to specific cells or proteins. The cleavable property of this compound ensures controlled drug release, optimizing the effectiveness of ADCs .
Mecanismo De Acción
Target of Action
NO2-SPP-sulfo, also known as 1-((4-((5-Nitropyridin-2-yl)disulfanyl)pentanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antigens on the surface of cancer cells .
Mode of Action
The compound acts as a linker in ADCs, connecting the antibody to the cytotoxic drug . The antibody part of the ADC targets specific antigens on cancer cells, allowing for selective delivery of the cytotoxic drug . The linker, this compound, is cleavable, meaning it can be broken down to release the drug once the ADC has bound to the target cell .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are those related to the mechanism of ADCs. Once the ADC binds to the target antigen on the cancer cell, it is internalized into the cell where the linker is cleaved, releasing the cytotoxic drug . The drug then interacts with its target within the cell, leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound are closely tied to those of the ADCs it is part of. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADC will greatly impact the bioavailability of the cytotoxic drug . .
Result of Action
The result of the action of this compound, as part of an ADC, is the selective delivery of a cytotoxic drug to cancer cells, leading to their death . By using a cleavable linker like this compound, the cytotoxic drug can be specifically released within the target cell, reducing damage to healthy cells .
Action Environment
The action of this compound and the ADCs it forms is influenced by various environmental factors. These can include the presence of the target antigen on the cell surface, the internal cellular environment which can affect linker cleavage, and the overall physiological state of the patient
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis typically involves the use of disulfide bonds, which are cleavable under specific conditions .
Industrial Production Methods
Industrial production of NO2-SPP-sulfo involves large-scale chemical synthesis processes. These processes are designed to ensure high purity and yield of the compound. The production methods are optimized for scalability and cost-effectiveness, making this compound readily available for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
NO2-SPP-sulfo undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonate derivatives.
Reduction: Reduction reactions can cleave the disulfide bonds, releasing the attached cytotoxic drugs.
Substitution: Substitution reactions can modify the functional groups attached to the polyphenylene backbone
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification
Major Products Formed
The major products formed from these reactions include modified polyphenylene derivatives and cleaved cytotoxic drugs, which are essential for the functionality of ADCs .
Aplicaciones Científicas De Investigación
NO2-SPP-sulfo has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.
Biology: Facilitates targeted drug delivery in biological systems, enhancing the efficacy of therapeutic agents.
Medicine: Integral in the development of ADCs for cancer treatment, allowing for precise targeting of cancer cells while minimizing damage to healthy cells.
Industry: Used in the production of advanced materials and as a component in various industrial processes
Comparación Con Compuestos Similares
Similar Compounds
Succinic anhydride: A non-cleavable ADC linker used in similar applications.
EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): A heterobifunctional crosslinking agent used in ADC synthesis.
Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable ADC linker used in the synthesis of ADCs and PROTACs
Uniqueness
NO2-SPP-sulfo is unique due to its cleavable property, which ensures controlled drug release. This feature optimizes the effectiveness of ADCs by allowing precise targeting and minimizing off-target effects. The compound’s versatility and effectiveness make it a valuable tool in various scientific and industrial applications .
Propiedades
IUPAC Name |
1-[4-[(5-nitropyridin-2-yl)disulfanyl]pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O9S3/c1-8(27-28-11-4-3-9(7-15-11)17(21)22)2-5-13(19)26-16-12(18)6-10(14(16)20)29(23,24)25/h3-4,7-8,10H,2,5-6H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZUQMMWCFGOAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O9S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401145807 | |
| Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401145807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663598-66-1 | |
| Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]pentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=663598-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401145807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


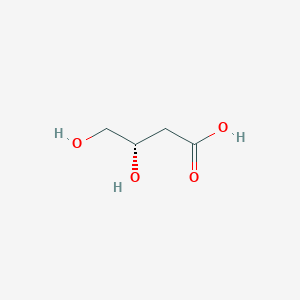
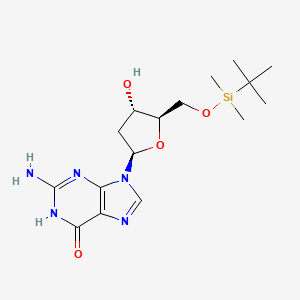
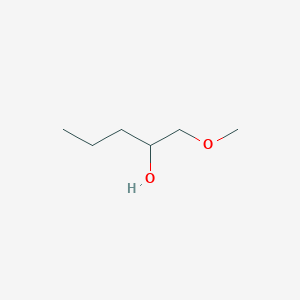


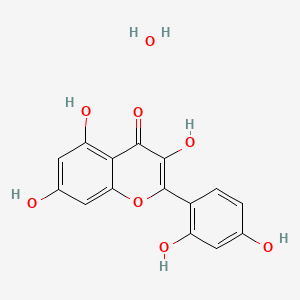
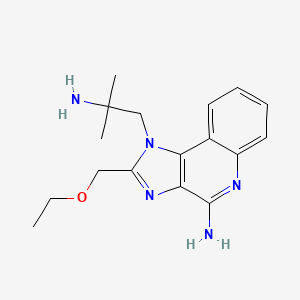

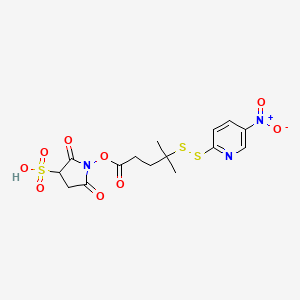
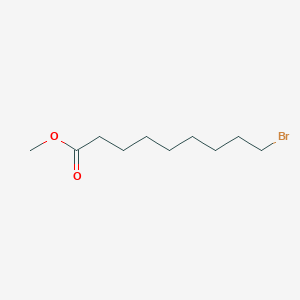
![4,6-Dimethoxybenzo[d][1,3]dioxole](/img/structure/B3182436.png)
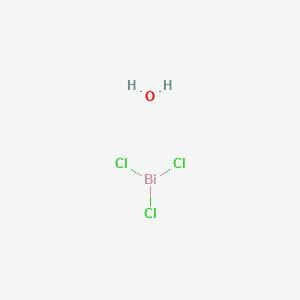

![[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate](/img/structure/B3182456.png)
